3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole

Description

Systematic IUPAC Nomenclature and Structural Representation

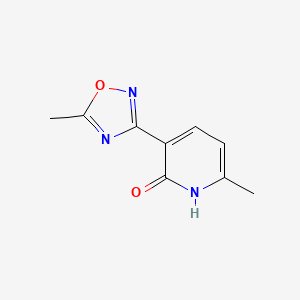

The systematic IUPAC name for this compound is 6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-pyridinol . Its structure comprises two fused heterocyclic systems:

- A 2-hydroxypyridine ring substituted with a methyl group at the 6-position.

- A 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position.

The structural connectivity is defined by the linkage between the 3-position of the pyridine ring and the 3-position of the oxadiazole ring. The hydroxy group at the 2-position of the pyridine introduces potential tautomerism (discussed in §1.3).

Structural Representation

Pyridine Ring: Positions 2 (OH), 6 (CH3)

Oxadiazole Ring: Positions 3 (linked to pyridine), 5 (CH3)

Molecular Formula and Weight Analysis

The molecular formula is C₉H₉N₃O₂ , with a molecular weight of 191.19 g/mol . This matches the empirical formula calculated from its structure.

| Property | Value |

|---|---|

| Empirical Formula | C₉H₉N₃O₂ |

| Molecular Weight (g/mol) | 191.19 |

| Monoisotopic Mass | 191.069477 |

| CAS Registry Number | 1823484-05-4 |

Tautomeric and Resonance Forms

The hydroxy group on the pyridine ring enables keto-enol tautomerism . Two primary tautomers are possible:

- Enol Form : The hydroxy group remains intact, stabilizing the aromatic pyridine ring through resonance.

- Keto Form : The hydroxy group deprotonates to form a ketone, disrupting aromaticity but stabilizing via conjugation with the oxadiazole ring.

Resonance stabilization within the oxadiazole ring further influences electron distribution. The oxadiazole’s nitrogen and oxygen atoms participate in delocalized π-bonding, enhancing the compound’s stability.

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are versatile heterocycles with applications in pharmaceuticals and agrochemicals. Key comparisons include:

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole (PubChem CID 25192):

- Lacks the hydroxy group on the pyridine ring.

- Exhibits reduced hydrogen-bonding capacity compared to 3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole.

1,2,4-Oxadiazole (PubChem CID 6451463):

- The parent compound without substituents.

- Less steric hindrance but lower biological activity due to the absence of functional groups.

Properties

IUPAC Name |

6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-4-7(9(13)10-5)8-11-6(2)14-12-8/h3-4H,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIWZXSPXMWXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C2=NOC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Amidoxime Preparation : Treatment of 2-hydroxy-6-methylnicotinonitrile with hydroxylamine hydrochloride in ethanol/water under reflux yields the amidoxime intermediate.

-

Cyclization : The amidoxime reacts with acetyl chloride in the presence of a base (e.g., pyridine or KCO) to form the oxadiazole ring. Microwave irradiation (MWI) significantly enhances reaction efficiency, reducing time from hours to minutes.

Example Protocol :

-

Step 1 : 2-Hydroxy-6-methylnicotinonitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 4–6 hours.

-

Step 2 : The crude amidoxime is treated with acetyl chloride (1.1 eq) and KCO (2.0 eq) in acetonitrile under MWI (100 W, 120°C, 15 min). Yield: ~65–75%.

Challenges :

-

The phenolic -OH group on the pyridine ring may necessitate protection (e.g., silylation or acetylation) to prevent side reactions.

-

Low solubility of intermediates in non-polar solvents complicates purification.

Vilsmeier Reagent-Mediated Activation

A one-pot synthesis using Vilsmeier reagent (POCl/DMF) to activate carboxylic acids offers a streamlined approach. For the target compound:

-

2-Hydroxy-6-methylnicotinic acid serves as the carboxylic acid component.

-

Acetamidoxime provides the methyl group at position 5.

Procedure :

-

Vilsmeier Complex Formation : 2-Hydroxy-6-methylnicotinic acid (1.0 eq) reacts with POCl (1.5 eq) and DMF (1.2 eq) in dichloromethane at 0°C for 30 minutes.

-

Cyclocondensation : Acetamidoxime (1.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. Yield: ~70–80%.

Advantages :

Superbase-Promoted Heterocyclization

The NaOH/DMSO system enables room-temperature synthesis of 3,5-disubstituted oxadiazoles from amidoximes and esters. Applied to the target molecule:

-

Methyl 2-hydroxy-6-methylnicotinate reacts with acetamidoxime in a superbase medium.

Optimized Conditions :

-

Reactants : Methyl 2-hydroxy-6-methylnicotinate (1.0 eq), acetamidoxime (1.2 eq).

-

Base : NaOH (3.0 eq) in DMSO, stirred at 25°C for 24 hours.

Limitations :

-

Prolonged reaction time compared to MWI-assisted methods.

Functional Group Considerations and Challenges

Hydroxyl Group Management

The 2-hydroxy group on the pyridine ring poses reactivity challenges:

Steric and Electronic Effects

-

The 6-methyl group on pyridine introduces steric hindrance, slowing cyclization kinetics.

-

Electron-donating methyl groups enhance amidoxime nucleophilicity, favoring ring closure.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclocondensation + MWI | 120°C, 15 min | 65–75% | Rapid, high yield | Requires specialized equipment |

| Vilsmeier Activation | RT, 12 h | 70–80% | One-pot, mild conditions | POCl handling hazards |

| Superbase (NaOH/DMSO) | 25°C, 24 h | 50–60% | Room-temperature operation | Moderate yield, long duration |

| Mechanochemical | Solvent-free, 1 h | ~90%* | Environmentally friendly, fast | Theoretical, untested for this compound |

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications across various fields:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may have potential biological activities, such as antimicrobial or antifungal properties, which can be explored for drug development.

Medicine: Its derivatives could be investigated for their therapeutic potential in treating various diseases.

Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as 3-(2-hydroxy-6-methylpyridyl)-1,2,4-oxadiazole and 3-(2-hydroxy-6-methylpyridyl)-5-ethyl-1,2,4-oxadiazole. These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

5-Methyl-3-pyridin-4-yl-1,2,4-oxadiazole (CAS 10350-70-6)

- Structure : Contains a pyridin-4-yl group instead of the 2-hydroxy-6-methylpyridyl substituent.

- Molecular Weight : 161.16 g/mol (vs. theoretical ~193.18 g/mol for the target compound).

- Bioactivity : Pyridine-substituted oxadiazoles are frequently explored for their antimicrobial properties. For example, derivatives with pyridinyl groups have shown MIC values of 0.5–1.5 mg/mL against E. coli and S. aureus .

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 196301-98-1)

- Structure : Substituted with a 4-fluorophenyl group.

- Molecular Weight : 178.2 g/mol.

- Bioactivity: Fluorinated aromatic substituents enhance lipophilicity and membrane permeability, often improving pharmacokinetic profiles.

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1)

- Structure : Contains a bromophenyl substituent.

- Molecular Weight : 253.09 g/mol.

- Applications : Bromine atoms are commonly used in drug discovery as halogen-bonding motifs. This derivative is commercially available for click chemistry and antiparasitic research .

- Key Difference : The bulky bromine atom may sterically hinder interactions with biological targets compared to the smaller hydroxypyridyl group .

Functional Analogues with Modified Cores

3-(4-Chlorobenzoyl)-5-methyl-1,2,4-oxadiazole

- Synthesis : Derived from nitrosoimidazole precursors via denitrosation reactions .

- Bioactivity : Similar oxadiazoles have been investigated as intermediates in antiviral agents, particularly WIN derivatives with activity against picornaviruses .

3-Acetyl-2-substituted-5-[3-(6-methylpyridinyl)]-1,3,4-oxadiazoles

- Bioactivity : These analogues exhibit moderate antimicrobial activity, with MIC values comparable to streptomycin against Gram-negative bacteria .

- Key Difference : The acetyl group and pyridinyl substitution pattern differ from the target compound’s hydroxypyridyl group, likely affecting solubility and target selectivity .

Physicochemical and Pharmacokinetic Comparisons

Notes:

- Higher polar surface area (PSA) may improve interactions with hydrophilic biological targets but reduce blood-brain barrier penetration .

Biological Activity

3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. The oxadiazole ring is known for its diverse pharmacological effects, including anticancer and antimicrobial properties. The presence of the 2-hydroxy-6-methylpyridine moiety enhances its solubility and bioavailability.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Anticancer Activity : Several studies have demonstrated its effectiveness against different cancer cell lines.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes, which may contribute to its therapeutic effects.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays. For instance, one study reported IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines at concentrations of 0.67 µM, 0.80 µM, and 0.87 µM respectively .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

Antimicrobial Activity

In addition to its anticancer effects, the compound has been tested for antimicrobial activity against various pathogens. A study highlighted its efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) indicating promising results .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 4 |

| Candida albicans | No activity |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival.

- Interaction with DNA : Potential interactions with DNA may disrupt replication processes in rapidly dividing cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's derivatives to enhance its biological activity. For example, derivatives were synthesized that exhibited improved potency against resistant strains of bacteria and cancer cells .

Table 3: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Effective against multiple cancer cell lines |

| Antimicrobial Testing | Active against M. tuberculosis |

| Enzyme Inhibition | Significant inhibition of cancer-related enzymes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization reactions between hydroxylamine derivatives and carboxylic acid precursors. For example, refluxing with carbon disulfide and potassium hydroxide in ethanol under controlled pH (5–6) can yield oxadiazole derivatives . Key parameters include solvent polarity, temperature, and catalyst selection (e.g., formaldehyde for Mannich base formation) . Yield optimization may require factorial design to test variables like molar ratios and reflux duration .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm substituent positions via - and -NMR chemical shifts (e.g., pyridyl protons at δ 7.5–8.5 ppm; oxadiazole carbons at δ 160–170 ppm) .

- IR : Identify functional groups (e.g., C=N stretch near 1600 cm, O-H stretch at 3200–3500 cm) .

- Elemental Analysis : Validate molecular formula (e.g., CHNO) by comparing calculated vs. experimental C/H/N percentages .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodological Answer : Stability studies should assess degradation under varying temperatures, humidity, and light. For oxadiazole derivatives, storage at –20°C in inert atmospheres (argon) with desiccants is recommended to prevent hydrolysis . Accelerated stability testing via HPLC can monitor decomposition products .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution to predict sites for electrophilic/nucleophilic attack . Software like Gaussian or ORCA integrates these calculations with experimental spectral data for validation .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer : Address discrepancies via:

- Dose-Response Studies : Establish concentration-dependent effects using assays like DPPH (antioxidant) and MTT (cytotoxicity) .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., bromo vs. methyl groups) to isolate bioactive moieties .

- Statistical Analysis : Apply ANOVA to identify outliers or confounding variables (e.g., solvent polarity in assay media) .

Q. How can reaction mechanism elucidation improve the scalability of synthesis?

- Methodological Answer : Use isotopic labeling (e.g., -hydroxylamine) and kinetic studies (e.g., Eyring plots) to identify rate-determining steps. Coupled with computational reaction path searches (e.g., artificial force-induced reaction method), this reveals intermediates and transition states, enabling solvent/catalyst optimization for scalable protocols .

Q. What methodologies validate the compound’s membrane permeability for pharmacological applications?

- Methodological Answer : Employ parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to measure passive diffusion. Adjust lipophilicity via logP calculations (e.g., substituent addition of fluorine to enhance permeability) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize reaction conditions while minimizing trial-and-error?

- Methodological Answer : Implement a Taguchi orthogonal array or Box-Behnken design to test multiple variables (e.g., temperature, solvent, catalyst loading) with minimal runs. For example, a 3-factor, 3-level design reduces experiments by 50% compared to full factorial approaches . Post-optimization, use response surface methodology (RSM) to identify global maxima for yield/purity .

Q. What statistical tools are recommended for analyzing inconsistent spectroscopic or bioassay data?

- Methodological Answer : Principal Component Analysis (PCA) can cluster spectral data to detect outliers, while multivariate regression identifies correlations between structural features and bioactivity . For assay variability, use Grubbs’ test to exclude outliers and Cohen’s kappa for inter-lab reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.